3,3,3-Trifluoro-2-methylpropan-1-ol
Overview
Description
3,3,3-Trifluoro-2-methylpropan-1-ol is an organic compound with the molecular formula C4H7F3O. It is a colorless liquid that is commonly used in various chemical reactions and industrial applications. The compound is characterized by the presence of three fluorine atoms attached to the same carbon atom, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,3,3-Trifluoro-2-methylpropan-1-ol can be synthesized through several methods. One common method involves the reaction of 2-methylpropan-1-ol with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3,3,3-Trifluoro-2-methylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3,3,3-trifluoro-2-methylpropanal using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: Reduction of the compound can yield 3,3,3-trifluoro-2-methylpropan-1-amine when treated with reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form 3,3,3-trifluoro-2-methylpropyl chloride.
Common Reagents and Conditions:
Oxidation: PCC, dichloromethane (DCM) as solvent, room temperature.
Reduction: LiAlH4, ether as solvent, low temperature.
Substitution: SOCl2, pyridine as catalyst, reflux conditions.
Major Products Formed:
Oxidation: 3,3,3-Trifluoro-2-methylpropanal.
Reduction: 3,3,3-Trifluoro-2-methylpropan-1-amine.
Substitution: 3,3,3-Trifluoro-2-methylpropyl chloride
Scientific Research Applications
3,3,3-Trifluoro-2-methylpropan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various fluorinated compounds, which are valuable in medicinal chemistry and materials science.
Biology: The compound is utilized in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those that require fluorinated moieties for enhanced bioactivity.
Industry: this compound is employed in the production of agrochemicals and specialty polymers
Mechanism of Action
The mechanism of action of 3,3,3-Trifluoro-2-methylpropan-1-ol is largely dependent on its ability to interact with various molecular targets. The presence of fluorine atoms enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is particularly useful in drug design, where the compound can modulate the activity of enzymes and receptors by binding to their active sites .
Comparison with Similar Compounds
1,1,1-Trifluoro-2-propanol: Similar in structure but lacks the methyl group at the second carbon.
3,3,3-Trifluoro-2-methyl-1-propanol: Another isomer with a different arrangement of the hydroxyl group.
Uniqueness: 3,3,3-Trifluoro-2-methylpropan-1-ol is unique due to its specific arrangement of fluorine atoms and the presence of a methyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high reactivity and stability .
Properties
IUPAC Name |
3,3,3-trifluoro-2-methylpropan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F3O/c1-3(2-8)4(5,6)7/h3,8H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPEPNXRUEOKKDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70436135 | |
Record name | 3,3,3-Trifluoro-2-methylpropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70436135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
431-23-2 | |
Record name | 3,3,3-Trifluoro-2-methyl-1-propanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=431-23-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,3,3-Trifluoro-2-methylpropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70436135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3,3-trifluoro-2-methylpropan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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